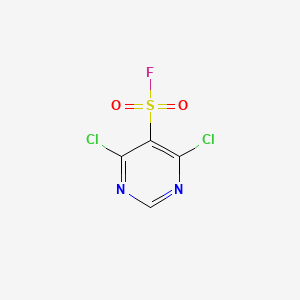

4,6-Dichloropyrimidine-5-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The InChI code for 4,6-Dichloropyrimidine-5-sulfonyl fluoride is 1S/C4HCl2FN2O2S/c5-3-2 (12 (7,10)11)4 (6)9-1-8-3/h1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The compound has a molecular weight of 231.03 .科学的研究の応用

Heterocyclic Compound Synthesis

4,6-Dichloropyrimidine-5-sulfonyl fluoride serves as a critical intermediate in the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A notable study by Tucker, Chenard, and Young (2015) demonstrated a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, showcasing the reagent's utility in accessing a variety of heterocyclic sulfonyl fluorides with significant chemical stability issues (Tucker, Chenard, & Young, 2015).

Sulfonyl Fluoride Synthesis Methodology

Laudadio et al. (2019) introduced an environmentally benign electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method eliminates the need for additional oxidants or catalysts, offering a mild reaction condition that accommodates a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. This innovation opens up new avenues for synthesizing sulfonyl fluorides, highlighting the compound's relevance in sulfur(VI) fluoride exchange-based click chemistry (Laudadio et al., 2019).

PET Tracer Precursor Development

In the realm of radiopharmaceuticals, Gebhardt and Saluz (2012) synthesized a novel sulfonamide derivative for use as a precursor in fluoride chemistry, particularly in the synthesis of (18F)fluoride. This work underscores the compound's potential in developing intermediates for positron emission tomography tracers, which are critical for advancing diagnostic imaging technologies (Gebhardt & Saluz, 2012).

作用機序

Mode of Action

4,6-Dichloropyrimidine-5-sulfonyl fluoride interacts with its targets through a mechanism known as Sulfonyl Fluoride Exchange (SuFEx). This process involves the transfer of the sulfonyl fluoride group from the compound to its target, resulting in the modification of the target .

Biochemical Pathways

The modification of protein residues by sulfonyl fluorides can potentially affect a wide range of biochemical pathways, depending on the specific proteins and residues targeted .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its potential to modify various protein residues, it could have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

4,6-dichloropyrimidine-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2FN2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYBXUSZFLJJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)

![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)

![4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2604716.png)

![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-Methyl-2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2604725.png)

![1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2604726.png)